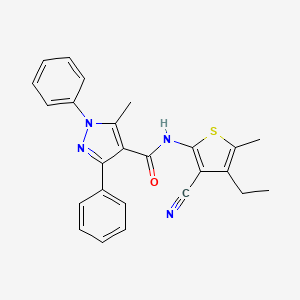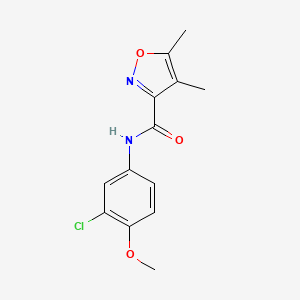![molecular formula C25H19F3N2O2 B10954730 2-(4-methoxyphenyl)-3-methyl-N-[3-(trifluoromethyl)phenyl]quinoline-4-carboxamide](/img/structure/B10954730.png)
2-(4-methoxyphenyl)-3-methyl-N-[3-(trifluoromethyl)phenyl]quinoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-METHOXYPHENYL)-3-METHYL-N~4~-[3-(TRIFLUOROMETHYL)PHENYL]-4-QUINOLINECARBOXAMIDE is a complex organic compound with significant potential in various scientific fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with methoxy, methyl, and trifluoromethyl phenyl groups. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it a subject of interest in medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHOXYPHENYL)-3-METHYL-N~4~-[3-(TRIFLUOROMETHYL)PHENYL]-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of environmentally benign organoboron reagents and recyclable palladium catalysts is also emphasized to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-METHOXYPHENYL)-3-METHYL-N~4~-[3-(TRIFLUOROMETHYL)PHENYL]-4-QUINOLINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The quinoline core can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include phenol derivatives, dihydroquinoline derivatives, and substituted quinoline compounds.
Applications De Recherche Scientifique
2-(4-METHOXYPHENYL)-3-METHYL-N~4~-[3-(TRIFLUOROMETHYL)PHENYL]-4-QUINOLINECARBOXAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2-(4-METHOXYPHENYL)-3-METHYL-N~4~-[3-(TRIFLUOROMETHYL)PHENYL]-4-QUINOLINECARBOXAMIDE involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it can inhibit topoisomerase enzymes, leading to the accumulation of DNA double-strand breaks and ultimately cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dabrafenib: Contains a quinoline core and is used as an anticancer agent.
Dasatinib: Another quinoline-based compound with anticancer properties.
Ixabepilone: A quinoline derivative used in cancer therapy.
Uniqueness
2-(4-METHOXYPHENYL)-3-METHYL-N~4~-[3-(TRIFLUOROMETHYL)PHENYL]-4-QUINOLINECARBOXAMIDE is unique due to the presence of both methoxy and trifluoromethyl groups, which enhance its chemical stability and biological activity. The combination of these functional groups with the quinoline core provides a distinct set of properties that are not commonly found in other similar compounds .
Propriétés
Formule moléculaire |
C25H19F3N2O2 |
|---|---|
Poids moléculaire |
436.4 g/mol |
Nom IUPAC |
2-(4-methoxyphenyl)-3-methyl-N-[3-(trifluoromethyl)phenyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C25H19F3N2O2/c1-15-22(24(31)29-18-7-5-6-17(14-18)25(26,27)28)20-8-3-4-9-21(20)30-23(15)16-10-12-19(32-2)13-11-16/h3-14H,1-2H3,(H,29,31) |
Clé InChI |
PFNBLWWDZRTYFY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=CC=CC=C2N=C1C3=CC=C(C=C3)OC)C(=O)NC4=CC=CC(=C4)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,4-dichloro-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]-5-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B10954654.png)
![Piperazine-1,4-diylbis[(2-ethoxyphenyl)methanone]](/img/structure/B10954664.png)
![N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B10954672.png)
![N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B10954676.png)
![1-(difluoromethyl)-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropyl]-1H-pyrazole-4-sulfonamide](/img/structure/B10954681.png)



![4-[1-(4-chlorophenyl)sulfonylpiperidin-3-yl]-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10954697.png)
![1-[(2-chloro-5-methylphenoxy)methyl]-N-(2,4-difluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10954700.png)
![(1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)[4-(4-chlorobenzyl)piperazin-1-yl]methanone](/img/structure/B10954708.png)
![Butan-2-yl 2-{[(4,5-dimethyl-1,2-oxazol-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10954717.png)
